1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol
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Overview
Description
1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol is an organic compound that features a dichlorophenyl group, a fluorophenylsulfonyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorophenyl and 4-fluorophenylsulfonyl precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Steps: The 3,4-dichlorophenyl compound undergoes a nucleophilic substitution reaction with the 4-fluorophenylsulfonyl compound, followed by reduction to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction mixture.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to modify the sulfonyl group or the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
- 1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
- 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
Comparison: 1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol is unique due to the presence of both dichlorophenyl and fluorophenylsulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(4-fluorophenyl)sulfonylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FO3S/c15-12-6-1-9(7-13(12)16)14(18)8-21(19,20)11-4-2-10(17)3-5-11/h1-7,14,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGTVVBWCDZREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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